Motretinide

Description

This compound is an aromatic retinoic acid with antikeratonizing activity. this compound is used as a topical agent in the treatment of acne.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

exerts a therapeutic influence on chemically induced papillomas & carcinomas of the skin in mice; RN given refers to cpd without isomeric designation; structure

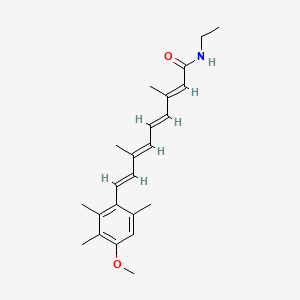

Structure

3D Structure

Properties

CAS No. |

56281-36-8 |

|---|---|

Molecular Formula |

C23H31NO2 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |

InChI Key |

IYIYMCASGKQOCZ-DJRRULDNSA-N |

Isomeric SMILES |

CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |

Canonical SMILES |

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

Appearance |

Solid powder |

Other CAS No. |

56281-36-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Motretinide in Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motretinide, a synthetic aromatic retinoid, modulates keratinocyte function by influencing gene expression, making it a compound of interest for various dermatological conditions characterized by abnormal keratinocyte proliferation and differentiation. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action can be largely understood through the lens of its structural analogs, etretinate and its active metabolite, acitretin.[1][2][3][4][5] This guide synthesizes the current understanding of how this compound and related aromatic retinoids exert their effects on keratinocytes at a molecular level. This document explicitly notes where data from structural analogs is used due to the absence of this compound-specific information.

Ligand-Receptor Binding and Activation

The primary mechanism of action for this compound involves its function as a ligand for nuclear receptors. Like other retinoids, this compound is thought to bind to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which are transcription factors that regulate gene expression. There are three subtypes of each receptor: RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ. Upon binding, the receptors undergo a conformational change, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of target gene transcription.

Receptor Binding Affinity

Signaling Pathways in Keratinocytes

The binding of this compound to RARs and RXRs initiates a cascade of molecular events that ultimately alter keratinocyte behavior. The predominant functional unit is the RAR/RXR heterodimer, which binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

References

- 1. What is the mechanism of Etretinate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Retinoids in psoriasis and disorders of keratinization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

Motretinide's Interaction with Retinoid Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motretinide (also known as Ro 11-1430) is a synthetic aromatic retinoid, a derivative of vitamin A, primarily utilized in dermatology for the topical treatment of acne vulgaris.[1][2][3] Like other retinoids, its mechanism of action is mediated through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[4] These receptors are ligand-activated transcription factors that regulate gene expression involved in cellular differentiation, proliferation, and apoptosis.[4] This technical guide provides an in-depth overview of the binding affinity of this compound for RAR and RXR subtypes, based on available scientific literature.

Retinoid Receptor Subtypes and Ligand Binding

There are three subtypes of RARs (RARα, RARβ, RARγ) and three subtypes of RXRs (RXRα, RXRβ, RXRγ), each encoded by a different gene. These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The binding of a retinoid ligand to the Ligand Binding Pocket (LBP) of these receptors induces a conformational change, leading to the recruitment of co-activator or co-repressor proteins, which ultimately dictates the transcriptional response.

The affinity and selectivity of a retinoid for different receptor subtypes are crucial determinants of its pharmacological profile, including its therapeutic efficacy and potential side effects.

Data on this compound Binding Affinity

As previously stated, specific quantitative data on the binding affinity of this compound for RAR and RXR subtypes is not available in the reviewed literature. It is generally understood that as a retinoid, this compound's biological effects are mediated through its binding to these receptors.

For context and comparison, the following table summarizes representative binding affinities of other well-characterized retinoids for RAR subtypes. This data illustrates the range of affinities and selectivities that can be observed among different retinoid compounds.

Table 1: Representative Binding Affinities of Various Retinoids for RAR Subtypes

| Compound | RARα (Ki, nM) | RARβ (Ki, nM) | RARγ (Ki, nM) | Reference |

| All-trans Retinoic Acid (ATRA) | ~2 | ~2 | ~3 | |

| Tretinoin | Not specified | Not specified | Not specified | |

| Adapalene | >1000 | 3.5 | 5.3 | |

| Tazarotenic Acid | 2.4 | 1.2 | 1.1 |

Note: This table is for illustrative purposes only and does not contain data for this compound. The values are approximate and can vary depending on the experimental conditions.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a ligand like this compound to its receptor is typically determined using in vitro assays. The most common methods are competitive binding assays and transactivation assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled this compound) to compete with a radiolabeled ligand (e.g., [3H]-all-trans retinoic acid) for binding to a specific receptor subtype.

Methodology:

-

Receptor Preparation: Recombinant human RAR or RXR subtypes are expressed in a suitable system (e.g., insect cells or E. coli) and purified.

-

Incubation: A constant concentration of the radiolabeled ligand and the specific receptor subtype are incubated with varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by filtration through glass fiber filters that trap the receptor-ligand complex.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Cellular Transactivation Assay

This assay measures the functional consequence of ligand binding, i.e., the ability of the compound to activate gene transcription mediated by a specific receptor subtype.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids:

-

An expression vector for a specific human RAR or RXR subtype.

-

A reporter plasmid containing a RARE linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).

-

Cell Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response is determined (EC50). This value provides a measure of the compound's potency as an agonist or antagonist.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the canonical RAR/RXR signaling pathway and a typical experimental workflow for determining binding affinity.

Caption: Canonical RAR/RXR signaling pathway activated by this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound, as an aromatic retinoid, exerts its therapeutic effects through the modulation of RAR- and RXR-mediated gene transcription. While the precise binding affinities for the different receptor subtypes remain to be publicly documented, the established methodologies of competitive binding assays and cellular transactivation assays provide a robust framework for such characterizations. A comprehensive understanding of this compound's receptor binding profile would be invaluable for optimizing its therapeutic applications and for the development of novel, more selective retinoids with improved efficacy and safety profiles. Future research dedicated to elucidating the specific quantitative interactions between this compound and the full panel of RAR and RXR subtypes is highly encouraged.

References

- 1. This compound | C23H31NO2 | CID 6314185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ro 11-1430, a new retinoic acid derivative for the topical treatment of acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Motretinide's Role in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Motretinide, a synthetic retinoid, plays a significant role in the regulation of cellular processes critical to dermatological and oncological research. As a member of the retinoid family, its mechanism of action is primarily centered on the modulation of gene expression that governs cell differentiation, proliferation, and apoptosis.[1] This technical guide provides an in-depth analysis of this compound's impact on the cell cycle, drawing upon the established mechanisms of related retinoids to elucidate its function. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the known effects of retinoids on cell cycle machinery, presents generalized experimental protocols for investigation, and visualizes the key signaling pathways involved.

Introduction: Retinoids and Cell Cycle Control

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cell growth and differentiation.[2] Their therapeutic applications, particularly in dermatology and oncology, stem from their ability to normalize aberrant cell proliferation. This compound, like other retinoids, exerts its effects by binding to nuclear receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These ligand-activated transcription factors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This regulation of gene expression is central to their ability to influence the cell cycle, often leading to a G1 phase arrest and, in some contexts, the induction of apoptosis.

Mechanism of Action: G1 Cell Cycle Arrest

The primary mechanism by which retinoids, and by extension this compound, regulate the cell cycle is through the induction of a G1 phase arrest. This prevents cells from progressing into the S phase, where DNA replication occurs, effectively halting proliferation. This G1 arrest is orchestrated by a multi-faceted modulation of key cell cycle regulatory proteins.

Downregulation of G1 Cyclins and CDKs

Progression through the G1 phase and entry into the S phase is driven by the activity of cyclin-dependent kinases (CDKs), primarily CDK4, CDK6, and CDK2. These kinases are activated by binding to their regulatory partners, the D-type cyclins (Cyclin D1, D2, D3) and Cyclin E. Retinoid treatment has been shown to downregulate the expression of these critical proteins. For instance, all-trans retinoic acid (ATRA) has been observed to decrease the protein levels of Cyclin D1 and Cyclin E. This reduction in cyclin and CDK levels leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb), a key tumor suppressor. Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.

Upregulation of CDK Inhibitors (CKIs)

In addition to suppressing pro-proliferative proteins, retinoids can also upregulate the expression of CDK inhibitors (CKIs). The INK4 family (e.g., p16) and the Cip/Kip family (e.g., p21 and p27) are two classes of CKIs that can halt the cell cycle in G1. Some studies on related retinoids have demonstrated an increase in p21 and p27 expression following treatment. These CKIs bind to and inhibit the activity of cyclin-CDK complexes, further contributing to the G1 arrest.

Induction of Apoptosis

Beyond cell cycle arrest, certain retinoids can induce programmed cell death, or apoptosis. This is a crucial mechanism for eliminating damaged or cancerous cells. The pro-apoptotic effects of retinoids can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, the synthetic retinoid MX3350-1 has been shown to induce apoptosis in head and neck squamous carcinoma cells by activating both pathways. This involved the activation of caspases-8, -9, and -3, a decrease in anti-apoptotic proteins like Bcl-2, and an increase in pro-apoptotic proteins like Bax.

Quantitative Data on Cell Cycle Modulation by Related Retinoids

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the observed effects of other well-studied retinoids on key cell cycle and apoptosis-related proteins. This data provides a valuable framework for understanding the potential quantitative impact of this compound.

| Retinoid | Cell Line | Effect | Protein Target | Reference |

| All-trans retinoic acid (ATRA) | Human bronchial epithelial cells | Decrease | Cyclin D1 | |

| All-trans retinoic acid (ATRA) | Mouse embryonic palatal mesenchymal cells | Decrease | Cyclin D1, Cyclin E | |

| All-trans retinoic acid (ATRA) | Human monocytic THP-1 cells | Decrease | Cyclin E | |

| All-trans retinoic acid (ATRA) | Human monocytic THP-1 cells | Increase | p27 | |

| AM80 (Tamibarotene) | T-cell lymphoma cells | Decrease | CDK2, CDK4, CDK6 | |

| 13-cis retinoic acid | Human SEB-1 sebocytes | Decrease | Cyclin D1 | |

| 13-cis retinoic acid | Human SEB-1 sebocytes | Increase | p21 | |

| MX3350-1 | Human head and neck squamous carcinoma cells | Decrease | Bcl-2, Bcl-XL | |

| MX3350-1 | Human head and neck squamous carcinoma cells | Increase | Bax, Fas-ligand, Fas |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of a compound like this compound on the cell cycle. Specific parameters may need to be optimized for the cell type and experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, p21, CDK4).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in retinoid-mediated cell cycle regulation.

Caption: Retinoid-induced G1 cell cycle arrest pathway.

Caption: Retinoid-induced apoptosis signaling pathways.

Conclusion and Future Directions

This compound, as a member of the retinoid family, is a potent modulator of the cell cycle. Its primary mechanism of action involves binding to nuclear retinoid receptors, leading to changes in the transcription of genes that regulate cell proliferation and apoptosis. The induction of G1 phase arrest through the downregulation of cyclins and CDKs, and potentially the upregulation of CKIs, is a hallmark of retinoid activity. Furthermore, the ability of some retinoids to induce apoptosis underscores their therapeutic potential.

While the general mechanisms are well-established, further research is required to delineate the specific molecular targets and quantitative effects of this compound on the cell cycle in various cell types. Future studies should focus on generating precise data on cell cycle distribution and protein expression changes in response to this compound treatment. Such investigations will provide a more complete understanding of its therapeutic potential and aid in the development of more targeted and effective treatment strategies in dermatology and oncology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Retinoids, apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ecommons.cornell.edu [ecommons.cornell.edu]

- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

In Vitro Effects of Motretinide on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motretinide, a synthetic retinoid, has demonstrated potential as an anti-cancer agent in preclinical studies. This document provides a comprehensive overview of the known in vitro effects of this compound and related retinoids on various cancer cell lines. The primary mechanism of action for retinoids involves their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to modulate the expression of genes controlling cellular proliferation, differentiation, and apoptosis.[1][2] While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing knowledge on retinoid activity, providing a framework for future research and drug development endeavors.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic derivative of vitamin A and a member of the retinoid class of compounds.[1] Retinoids are known to play a crucial role in regulating cell growth, differentiation, and apoptosis.[3] The biological effects of retinoids are primarily mediated through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This modulation of gene expression is central to the anti-cancer properties of retinoids, which include the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).

Data on In Vitro Efficacy of Retinoids

Table 1: Summary of In Vitro Effects of Selected Retinoids on Cancer Cell Lines (Illustrative)

| Retinoid | Cancer Cell Line(s) | Observed Effects | IC50 Range (where available) | Reference(s) |

| Fenretinide | Lung Cancer Cell Lines (SCLC, NSCLC) | Growth inhibition, Apoptosis induction | 3.3 - 8.5 µM | |

| MX3350-1 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Growth suppression (>65%), Apoptosis induction | Not specified | |

| Ro 40-8757 | CCL-187, CCL-229, JF-305, ASPC-1 | Growth inhibition, G0/G1 cell cycle arrest | Not specified | |

| 9-cis-Retinoic Acid | Bladder Cancer (RT4, 5637, T24) | Cytostatic effect | Not specified | |

| All-trans Retinoic Acid (ATRA) | Oral Squamous Carcinoma (SCC9, SCC15, SCC25) | Decreased cell population | Not specified |

Note: This table is for illustrative purposes and highlights the effects of other retinoids. Specific data for this compound is needed.

Experimental Protocols

Detailed experimental protocols for assessing the in vitro effects of this compound on cancer cell lines would be analogous to those used for other retinoids. Below are generalized methodologies for key experiments.

Cell Culture and Maintenance

-

Cell Lines: A panel of relevant human cancer cell lines should be selected.

-

Culture Medium: The appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin is used.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Cell Viability Assays

The anti-proliferative effects of this compound can be determined using various colorimetric or fluorometric assays.

-

MTT Assay: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

-

Sulphorhodamine B (SRB) Assay: This assay is based on the binding of the dye to cellular proteins.

Apoptosis Assays

Induction of apoptosis by this compound can be assessed using several methods.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry.

-

-

Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Cell Cycle Analysis

The effect of this compound on cell cycle distribution can be analyzed by flow cytometry.

-

Treat cells with this compound.

-

Harvest, wash, and fix the cells (e.g., with cold 70% ethanol).

-

Resuspend the cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting can be used to investigate changes in the expression levels of key proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies against target proteins (e.g., p21, p27, Bcl-2, Bax, caspases).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

Signaling Pathways and Molecular Mechanisms

The primary signaling pathway for this compound and other retinoids is initiated by their binding to RARs and RXRs. This interaction leads to a cascade of molecular events that ultimately alter gene expression.

Caption: General signaling pathway of this compound.

Cell Cycle Arrest

Studies on other retinoids suggest that they can induce cell cycle arrest, often in the G0/G1 phase. This arrest is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes that are necessary for progression through the cell cycle.

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

Induction of Apoptosis

Retinoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The synthetic retinoid MX3350-1, for example, has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while increasing the levels of the pro-apoptotic protein Bax. This leads to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspases-9 and -3. Additionally, it can upregulate components of the extrinsic pathway, including Fas and Fas-ligand, leading to the activation of caspase-8.

Caption: Potential apoptosis induction pathways by this compound.

Conclusion and Future Directions

This compound, as a synthetic retinoid, holds promise for in vitro anti-cancer activity through the modulation of gene expression, leading to cell cycle arrest and apoptosis. However, a significant gap exists in the literature regarding specific quantitative data (e.g., IC50 values) and detailed mechanistic studies for this compound across a diverse range of cancer cell lines. Future research should focus on:

-

Systematic Screening: Determining the IC50 values of this compound in a comprehensive panel of cancer cell lines to identify sensitive and resistant phenotypes.

-

Detailed Mechanistic Studies: Elucidating the specific downstream signaling pathways and target genes modulated by this compound in cancer cells through techniques like RNA sequencing and proteomics.

-

Combination Studies: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents.

A more in-depth understanding of the in vitro effects of this compound will be crucial for its further development as a potential anti-cancer therapeutic.

References

Early-Stage Research on Motretinide and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motretinide, a synthetic aromatic retinoid, belongs to a class of compounds derived from vitamin A that are known to be potent regulators of cell growth, differentiation, and apoptosis.[1][2] While clinical research on this compound has primarily focused on its efficacy in dermatological conditions such as acne, its mechanism of action, like other retinoids, involves interaction with nuclear retinoic acid receptors (RARs), suggesting a potential role in modulating programmed cell death.[1] Early-stage research into the direct apoptotic effects of this compound is limited. This technical guide, therefore, synthesizes the foundational knowledge of retinoid-induced apoptosis, drawing upon studies of structurally and functionally similar synthetic retinoids such as Fenretinide (4-HPR) and Isotretinoin (13-cis-retinoic acid) to extrapolate potential mechanisms and experimental considerations for this compound. This paper will detail the core signaling pathways implicated in retinoid-induced apoptosis, provide standardized protocols for key experimental assays, and present quantitative data from analogous compounds to serve as a benchmark for future investigations into this compound.

Introduction to this compound and the Role of Retinoids in Apoptosis

This compound (also known as Ro 11-1430) is a synthetic retinoid that has been investigated for its therapeutic effects, particularly in the topical treatment of acne vulgaris.[3] Like all retinoids, its biological effects are mediated through the binding to and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-dependent transcription factors.[2] These receptors regulate the expression of a vast number of genes that control critical cellular processes, including proliferation, differentiation, and apoptosis.

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The ability of various natural and synthetic retinoids to induce apoptosis in cancer cells has positioned them as promising agents in oncology research. Studies on compounds like Fenretinide and Isotretinoin have demonstrated their capacity to trigger apoptosis in a range of cancer cell lines, including those of the head and neck, neuroblastoma, and leukemia. While direct early-stage research on this compound's apoptotic activity is not extensively documented in publicly available literature, its classification as a synthetic retinoid strongly suggests it may share similar apoptotic-inducing capabilities.

Signaling Pathways in Retinoid-Induced Apoptosis

The induction of apoptosis by synthetic retinoids can be mediated through both RAR-dependent and RAR-independent mechanisms and typically involves the activation of the intrinsic and/or extrinsic apoptotic pathways.

2.1. RAR-Dependent Signaling:

In the classical pathway, retinoids diffuse into the cell and bind to cytosolic binding proteins, which facilitate their transport into the nucleus. Within the nucleus, they bind to RAR/RXR heterodimers, which then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes. This can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, some retinoids have been shown to upregulate the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), which can initiate the extrinsic apoptotic pathway.

2.2. RAR-Independent Signaling:

Several synthetic retinoids, notably Fenretinide, are capable of inducing apoptosis through mechanisms that do not require RAR activation. These pathways often involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction, key events in the intrinsic apoptotic pathway.

The convergence of these pathways typically results in the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8 and caspase-9) are activated first and subsequently cleave and activate effector caspases (e.g., caspase-3), which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Below are diagrams illustrating the generalized signaling pathways for retinoid-induced apoptosis.

Quantitative Analysis of Apoptosis Induced by Synthetic Retinoids

Table 1: Apoptosis in Head and Neck Squamous Carcinoma Cells (HNSCC) Treated with Fenretinide (4-HPR)

Data extracted from a study on the differential induction of apoptosis by retinoids in HNSCC cell lines.

| Cell Line | Treatment (10 µM 4-HPR) | Duration | Apoptotic Effect (DNA Laddering) |

| 17B | 10 µM 4-HPR | 2 days | Clear DNA ladder |

| Multiple HNSCC lines | 10 µM 4-HPR | 5-7 days | DNA ladder observed in 5 out of 7 cell lines |

Table 2: Apoptosis in Metastatic Neuroblastoma Cells Treated with Fenretinide (4-HPR)

Data extracted from a study on Fenretinide-induced apoptosis in a metastatic neuroblastoma model.

| Cell Line | Treatment (10 µM 4-HPR) | Duration | % Apoptotic Cells (FACS Analysis) |

| BM (Bone Marrow Metastatic) | 10 µM 4-HPR | 48 hours | Significantly increased vs. control |

| PTX (Primary Tumor Xenograft) | 10 µM 4-HPR | 48 hours | No significant apoptosis |

Table 3: Apoptosis in Human SEB-1 Sebocytes Treated with Isotretinoin (13-cis RA)

Data extracted from a study on the effects of Isotretinoin on SEB-1 sebocytes.

| Treatment | Duration | Apoptotic Effect |

| 13-cis RA (dose-dependent) | Time-dependent | Increased Annexin V-FITC staining |

| 13-cis RA | Not specified | Increased TUNEL staining |

| 13-cis RA | Not specified | Increased cleaved caspase-3 protein |

Experimental Protocols for Apoptosis Detection

The following are detailed methodologies for key experiments used to assess apoptosis in the context of retinoid research.

4.1. Annexin V Staining for Early Apoptosis

This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include untreated and vehicle-treated controls.

-

Harvesting: For adherent cells, gently trypsinize and wash with serum-containing media. For suspension cells, collect by centrifugation.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

4.2. TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. The incorporated label can be detected by fluorescence microscopy or flow cytometry.

-

Protocol (for adherent cells):

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish and treat with this compound.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Wash with PBS. Add 50 µL of TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) to each coverslip.

-

Incubation: Incubate in a humidified chamber for 60 minutes at 37°C in the dark.

-

Washing: Rinse three times with PBS.

-

Counterstaining (Optional): Stain nuclei with a DNA dye such as DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

4.3. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

-

Principle: A specific peptide substrate for the caspase of interest is conjugated to a fluorophore. Upon cleavage by the active caspase in cell lysates, the fluorophore is released and its fluorescence can be measured.

-

Protocol (for Caspase-3):

-

Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells using a specific lysis buffer provided with the assay kit.

-

Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.

-

Conclusion and Future Directions

While early-stage research specifically investigating the apoptotic effects of this compound is sparse, the extensive evidence from related synthetic retinoids like Fenretinide and Isotretinoin provides a strong rationale for its potential as an apoptosis-inducing agent. The mechanisms are likely to involve both RAR-dependent and -independent signaling pathways, culminating in the activation of the caspase cascade.

Future research should focus on conducting in vitro studies to directly assess the apoptotic potential of this compound in various cell lines, particularly cancer cells. The experimental protocols detailed in this guide provide a standardized framework for such investigations. Quantitative analysis of dose- and time-dependent effects on apoptosis, coupled with mechanistic studies to elucidate the specific signaling pathways activated by this compound, will be crucial in determining its therapeutic potential beyond dermatology. Such studies will not only fill a significant knowledge gap but also pave the way for potential drug repurposing and the development of novel anti-cancer therapies.

References

The Impact of Motretinide on Gene Expression in Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motretinide, a synthetic, monoaromatic retinoid of the second generation, exerts its therapeutic effects in dermatological disorders such as acne and psoriasis by modulating gene expression in skin cells. Like other retinoids, its mechanism of action is predicated on its function as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors.[1][2] This binding initiates a cascade of molecular events that alter the transcription of a host of target genes, leading to changes in cellular differentiation, proliferation, apoptosis, and inflammation.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms of retinoid action on skin cells, presents illustrative quantitative gene expression data from studies on related retinoids due to the absence of publicly available this compound-specific data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound and Retinoid Signaling

This compound is a synthetic derivative of vitamin A, developed for the treatment of various skin conditions.[1] Its therapeutic efficacy stems from its ability to normalize keratinocyte differentiation and proliferation, reduce sebum production, and exert anti-inflammatory effects. At the molecular level, this compound diffuses into the cell and binds to RARs and RXRs within the nucleus. These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, which ultimately modulates the rate of gene transcription.

The Retinoid Signaling Pathway

The canonical pathway for retinoid-mediated gene expression is a well-established mechanism. In an unliganded state, the RAR/RXR heterodimer is often bound to a co-repressor complex, which includes histone deacetylases (HDACs), leading to a condensed chromatin structure and transcriptional repression. Upon ligand binding, a conformational change in the receptors leads to the dissociation of the co-repressor complex and the recruitment of a co-activator complex, which often includes histone acetyltransferases (HATs). This results in chromatin decondensation and transcriptional activation of target genes.

Quantitative Analysis of Retinoid-Induced Gene Expression Changes

Disclaimer: The following data are from studies on isotretinoin and trifarotene and are presented to illustrate the general effects of retinoids on gene expression in skin cells. These are not this compound-specific data.

Table 1: Upregulated Genes in Skin Biopsies of Acne Patients Treated with Isotretinoin (8 weeks)

| Gene Symbol | Gene Name | Fold Change | Function | Reference |

| COL1A1 | Collagen Type I Alpha 1 Chain | >2.0 | Extracellular matrix protein | Nelson et al., 2009 |

| COL3A1 | Collagen Type III Alpha 1 Chain | >2.0 | Extracellular matrix protein | Nelson et al., 2009 |

| MMP1 | Matrix Metallopeptidase 1 | >2.0 | Matrix remodeling | Nelson et al., 2009 |

| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | >2.0 | Inhibitor of matrix metallopeptidases | Nelson et al., 2009 |

Data adapted from Nelson AM, et al. Dermatoendocrinol. 2009.

Table 2: Downregulated Genes in Skin Biopsies of Acne Patients Treated with Isotretinoin (8 weeks)

| Gene Symbol | Gene Name | Fold Change | Function | Reference |

| FADS2 | Fatty Acid Desaturase 2 | <-2.0 | Lipid metabolism | Nelson et al., 2009 |

| SCD | Stearoyl-CoA Desaturase | <-2.0 | Lipid metabolism | Nelson et al., 2009 |

| INSIG1 | Insulin Induced Gene 1 | <-2.0 | Cholesterol metabolism | Nelson et al., 2009 |

| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | <-2.0 | Cholesterol synthesis | Nelson et al., 2009 |

Data adapted from Nelson AM, et al. Dermatoendocrinol. 2009.

Table 3: Genes Modulated by Trifarotene in Acne Papules

| Gene Symbol | Regulation | Function | Reference |

| SPP1 | Down | Inflammation, cell migration | Pécastaings et al., 2021 |

| MMP9 | Down | Extracellular matrix reorganization | Pécastaings et al., 2021 |

| IL1B | Down | Inflammation | Pécastaings et al., 2021 |

| KRT16 | Down | Keratinization | Pécastaings et al., 2021 |

Data adapted from Pécastaings et al. Front. Med. 2021.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in dermatological research for analyzing gene expression changes in skin.

Skin Biopsy and Sample Collection

-

Patient Consent: Obtain informed consent from all study participants.

-

Site Selection: Identify and mark the treatment and control areas on the skin (e.g., the back for acne studies).

-

Anesthesia: Administer a local anesthetic (e.g., 1% lidocaine with epinephrine) to the biopsy site.

-

Biopsy: Perform a 4mm punch biopsy from the designated area.

-

Sample Processing: Immediately snap-freeze the tissue in liquid nitrogen or place it in a stabilizing agent (e.g., RNAlater®) to preserve RNA integrity.

-

Storage: Store samples at -80°C until RNA extraction.

RNA Extraction from Skin Biopsies

-

Homogenization: Homogenize the frozen skin biopsy tissue in a suitable lysis buffer (e.g., TRIzol®) using a mechanical homogenizer.

-

Phase Separation: Add chloroform and centrifuge to separate the homogenate into aqueous and organic phases.

-

RNA Precipitation: Transfer the upper aqueous phase containing RNA to a new tube and precipitate the RNA with isopropanol.

-

RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.

-

RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

-

Quality Control: Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop™) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally considered suitable for downstream applications.

Gene Expression Analysis by Microarray

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase and labeled nucleotides (e.g., biotin).

-

cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) by in vitro transcription.

-

Fragmentation: Fragment the labeled cRNA to a uniform size.

-

Hybridization: Hybridize the fragmented cRNA to a microarray chip (e.g., Affymetrix GeneChip™) containing probes for thousands of genes.

-

Washing and Staining: Wash the microarray to remove non-specifically bound cRNA and stain with a fluorescent dye-conjugated molecule (e.g., streptavidin-phycoerythrin) that binds to the labeled cRNA.

-

Scanning: Scan the microarray chip with a high-resolution scanner to detect the fluorescent signals.

-

Data Analysis: Quantify the signal intensities for each probe and perform statistical analysis to identify differentially expressed genes between treatment and control groups. This includes normalization, background correction, and statistical tests (e.g., t-test, ANOVA) followed by multiple testing correction (e.g., Benjamini-Hochberg).

Conclusion and Future Directions

This compound, as a member of the retinoid family, undoubtedly impacts the gene expression profile of skin cells to exert its therapeutic effects. While direct, quantitative data for this compound remains to be published, the extensive research on other retinoids like isotretinoin and trifarotene provides a strong framework for understanding its likely molecular actions. These include the modulation of genes involved in cellular differentiation, proliferation, lipid metabolism, and inflammation.

For drug development professionals and researchers, it is imperative to conduct this compound-specific gene expression studies to precisely delineate its molecular signature. High-throughput methods such as RNA-sequencing would provide a comprehensive view of the transcriptomic changes in keratinocytes and sebocytes upon this compound treatment. Such data would not only solidify our understanding of its mechanism of action but could also lead to the identification of novel biomarkers for treatment response and the development of more targeted retinoid therapies with improved efficacy and safety profiles.

References

Investigating the Anti-inflammatory Properties of Motretinide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motretinide, a synthetic retinoid, has demonstrated therapeutic efficacy in various dermatological conditions, including acne and psoriasis.[1][2] Its mechanism of action is primarily attributed to its ability to modulate cellular differentiation and proliferation through interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] Beyond its effects on keratinocyte behavior, this compound possesses significant anti-inflammatory properties that contribute to its clinical benefits. This technical guide provides an in-depth overview of the anti-inflammatory actions of this compound, detailing its molecular mechanisms, relevant signaling pathways, and experimental methodologies for its investigation. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the known effects of retinoids and provides a framework for future research.

Data Presentation

The anti-inflammatory effects of retinoids, including this compound, are mediated through the modulation of various inflammatory markers. The following tables summarize the expected quantitative effects of this compound based on studies of similar retinoids.

Table 1: Expected Inhibition of Pro-inflammatory Cytokine Production by this compound

| Cytokine | Expected IC50 / % Inhibition | Cell Type / Model System | Citation |

| Interleukin-1β (IL-1β) | Data not available for this compound. Other retinoids show significant inhibition. | Human monocytes/macrophages, Keratinocytes | [3] |

| Tumor Necrosis Factor-α (TNF-α) | Data not available for this compound. Other retinoids show significant inhibition. | Human monocytes/macrophages | [4] |

| Interleukin-6 (IL-6) | Data not available for this compound. Other retinoids show significant inhibition. | Keratinocytes, Fibroblasts | |

| Interleukin-8 (IL-8) | Data not available for this compound. Other retinoids show significant inhibition. | Keratinocytes, Monocytes |

Table 2: Expected Modulation of Inflammatory Enzyme Activity by this compound

| Enzyme | Effect | Expected IC50 / % Inhibition | Assay System | Citation |

| Prostaglandin E2 (PGE2) Synthesis | Inhibition | Data not available for this compound. Other retinoids show dose-dependent inhibition. | Squamous carcinoma cells | |

| Matrix Metalloproteinase-9 (MMP-9) | Downregulation of expression | Data not available for this compound. Tretinoin shows significant reduction. | Human monocytes | |

| Matrix Metalloproteinase-13 (MMP-13) | Downregulation of expression | Data not available for this compound. Acitretin shows significant reduction. | HaCaT keratinocytes |

Table 3: Expected Modulation of Inflammatory Gene Expression by this compound

| Gene | Expected Regulation | Fold Change | Cell Type / Model System | Citation |

| IL1B (Interleukin-1β) | Downregulation | Data not available | Keratinocytes, Monocytes | |

| TNF (Tumor Necrosis Factor) | Downregulation | Data not available | Macrophages | |

| MMP9 (Matrix Metalloproteinase-9) | Downregulation | Data not available | Monocytes | |

| ICAM1 (Intercellular Adhesion Molecule 1) | Downregulation | Data not available | Endothelial cells |

Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-inflammatory effects by influencing key signaling pathways involved in the inflammatory response. This is primarily achieved through the activation of RARs and RXRs, which then act as ligand-dependent transcription factors.

Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling

Figure 1: this compound's mechanism via RAR/RXR signaling.

This compound diffuses into the cell and binds to RARs and RXRs within the nucleus. This binding induces a conformational change in the receptors, leading to the formation of a RAR-RXR heterodimer. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins.

Inhibition of NF-κB and AP-1 Signaling Pathways

A key aspect of this compound's anti-inflammatory action is its ability to interfere with the pro-inflammatory transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).

Figure 2: this compound's inhibition of NF-κB and AP-1 pathways.

Retinoids can inhibit the NF-κB signaling pathway, a central regulator of inflammation. Pro-inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to activate inflammatory gene expression. This compound, through RAR/RXR, is thought to interfere with this cascade.

Similarly, retinoids can antagonize the AP-1 signaling pathway. The MAPK cascade, activated by various stressors, leads to the activation of AP-1, which also promotes the expression of inflammatory genes. This compound can inhibit AP-1 activity, thereby reducing inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Assay for Cytokine Inhibition

Figure 3: Workflow for in vitro cytokine inhibition assay.

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in cultured cells.

Methodology:

-

Cell Culture: Human keratinocytes (e.g., HaCaT) or monocytes (e.g., THP-1) are cultured in appropriate media and conditions until they reach 80-90% confluency.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α, is added to the cell cultures to induce cytokine production.

-

Incubation: The cells are incubated for a period of 24-48 hours to allow for cytokine secretion.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Quantification: The concentration of specific cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis of NF-κB Pathway Activation

Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound and an inflammatory stimulus as described in the cytokine inhibition assay.

-

Protein Extraction: At various time points after stimulation, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

Objective: To measure the effect of this compound on the mRNA expression levels of inflammatory genes.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound and an inflammatory stimulus.

-

RNA Isolation: Total RNA is isolated from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with gene-specific primers for target inflammatory genes (e.g., IL1B, TNF, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

This compound exhibits significant anti-inflammatory properties that are integral to its therapeutic effects in inflammatory skin disorders. Its mechanism of action involves the modulation of gene expression through RAR and RXR, leading to the suppression of pro-inflammatory signaling pathways such as NF-κB and AP-1. While specific quantitative data on this compound's anti-inflammatory efficacy is not extensively available, the experimental protocols outlined in this guide provide a robust framework for future investigations to further elucidate its precise molecular interactions and to quantify its anti-inflammatory potential. Such research is crucial for optimizing its clinical use and for the development of novel retinoid-based anti-inflammatory therapies.

References

- 1. This compound versus benzoyl peroxide in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Potential of IL-1, IL-18 and Inflammasome Inhibition for the Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualization and modeling of inhibition of IL-1β and TNF-α mRNA transcription at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Motretinide in Vitro Cell Culture: Applications and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the use of motretinide, a synthetic retinoid, in in vitro cell culture studies. Designed for researchers, scientists, and drug development professionals, these guidelines offer comprehensive methodologies and quantitative data to facilitate the investigation of this compound's effects on various cell lines.

Introduction

This compound, also known by its developmental code Ro 10-1670 and as etretin, is a second-generation retinoid that has been primarily investigated for its effects on cellular differentiation and proliferation, particularly in the context of dermatological disorders and oncology.[1][2] Like other retinoids, its mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to modulate the expression of genes involved in cell growth, differentiation, and apoptosis.[3]

Data Presentation: Efficacy of this compound in Vitro

The following table summarizes the observed in vitro effects of this compound on various cell lines. Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, the table includes effective concentrations that have been demonstrated to elicit a biological response.

| Cell Line/Cell Type | Concentration Range/Value | Observed Effect | Reference |

| Human Peripheral Blood Lymphocytes | 25 µg/mL | Inhibition of mitogen-induced DNA synthesis. | [4] |

| Human Peripheral Blood Lymphocytes | 1.25-25 µg/mL | No inhibition or stimulation of DNA synthesis alone or in the presence of lectins or phorbol myristate acetate. | [5] |

| Human Mammary Carcinoma (MCF-7) | Not specified | Additive inhibition of cell proliferation when combined with tamoxifen. | |

| Human Keratinocytes | Not specified | Modulates keratinocyte differentiation. | |

| Various Tumor Cell Lines* | Not specified | Reduction of cell proliferation. |

*Tumor cell lines mentioned in the context of the parent compound acitretin include T47D and MCF-7 (breast cancer), HL-60 (acute myeloid leukemia), and SCC4, SCC15, and A431 (squamous carcinoma).

Experimental Protocols

The following protocols are based on established methodologies for handling retinoids in cell culture and specific details mentioned in studies involving this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (Ro 10-1670) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

This compound is highly lipophilic and practically insoluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent such as DMSO.

-

To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in DMSO. Gentle warming (37°C for 3-5 minutes) can aid in solubilization.

-

Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

Protocol 2: General Cell Culture Treatment with this compound

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Sterile pipette tips and tubes

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) and allow them to adhere and reach the desired confluency.

-

On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. To avoid precipitation, pre-warm the cell culture medium before adding the this compound stock solution.

-

It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically ≤ 0.1% to 0.5%. A vehicle control (medium with the same final concentration of DMSO without this compound) should always be included in the experimental setup.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). For longer incubation periods, the medium may need to be changed every 2-3 days with freshly prepared this compound-containing medium.

Protocol 3: Cell Proliferation/Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the effect of this compound on cell viability.

Materials:

-

Cells treated with this compound as described in Protocol 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the treatment period with this compound, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the incubation, carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. This data can be used to determine the IC50 value of this compound for the specific cell line.

Visualizations

Signaling Pathway of this compound

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for In Vitro Studies

Caption: General experimental workflow for this compound in vitro studies.

References

- 1. Retinoids and keratinocyte differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular targeting of retinoic acid metabolism in neuroblastoma: the role of the CYP26 inhibitor R116010 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Trimethylmethoxyphenyl-retinoic acid (Ro 10-1670) inhibits mitogen-induced DNA-synthesis in peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimethylmethoxyphenyl-retinoic acid (Ro 10-1670) and lymphocyte DNA synthesis activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Dissolution and Laboratory Use of Motretinide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the dissolution of Motretinide, a synthetic aromatic retinoid, for in vitro laboratory applications. It includes information on its solubility in common laboratory solvents, step-by-step instructions for the preparation of stock and working solutions, and key considerations for its use in cell culture experiments. Additionally, this document outlines the signaling pathway of this compound and provides an example of a general experimental workflow for assessing its biological activity.

Introduction

This compound (also known as Ro 11-1430) is a second-generation aromatic retinoid, a derivative of vitamin A.[1] Like other retinoids, its biological effects are mediated through the regulation of gene expression, making it a valuable tool for research in dermatology, oncology, and developmental biology.[1][2] this compound's mechanism of action involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers that act as transcription factors, binding to retinoic acid response elements (RAREs) in the promoter regions of target genes to modulate their expression. This regulation affects cellular processes such as proliferation, differentiation, and apoptosis. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results.

Chemical Properties and Solubility

-

Chemical Formula: C₂₃H₃₁NO₂

-

Molecular Weight: 353.50 g/mol

-

Appearance: Solid powder

The solubility of this compound in common laboratory solvents is summarized in the table below. It is a lipophilic compound with poor solubility in aqueous solutions.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | The solvent of choice for preparing concentrated stock solutions. For the related compound isotretinoin, solubility in neat DMSO is high. |

| Ethanol | Sparingly soluble | Can be used as a solvent, often in combination with a co-solvent. The use of anhydrous ethanol is recommended. |

| Methanol | Data not available | Expected to have limited solubility. |

| Water | Insoluble | This compound is practically insoluble in water. For the related compound isotretinoin, the mole fraction solubility in pure water is extremely low (3.14 x 10⁻⁷ at 298.2 K). |

Experimental Protocols

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.535 mg of this compound.

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath for 3-5 minutes can aid in dissolution. Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months to years). When stored properly, retinoid stock solutions in DMSO are stable for several months.

Preparation of a Working Solution for Cell Culture

Materials:

-

Concentrated this compound stock solution (from section 3.1)

-

Pre-warmed, complete cell culture medium appropriate for the cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature, protected from light.

-

Dilution: To avoid precipitation, pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

-

Calculate Dilution Factor: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture experiment. Crucially, ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%, with a concentration of ≤ 0.1% being preferable, as higher concentrations can be toxic to cells.

-

Prepare Working Solution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing.

-

Immediate Use: Add the freshly prepared working solution to the cell cultures immediately. Do not store diluted working solutions.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its effects by modulating gene transcription through the nuclear receptors RAR and RXR. The simplified signaling pathway is depicted below.

Caption: Simplified this compound signaling pathway.

General Experimental Workflow for In Vitro Studies

The following diagram illustrates a general workflow for investigating the effects of this compound on a specific cell line.

Caption: General experimental workflow for in vitro cell-based assays.

Safety Precautions

-

This compound is a potent biological agent and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions.

-

Retinoids are light-sensitive; therefore, all solutions should be protected from light.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

This protocol provides a comprehensive guide for the dissolution and use of this compound in a laboratory setting. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in studies investigating the biological effects of this retinoid.

References

Application Notes and Protocols for Motretinide Stability in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motretinide is a synthetic retinoid, a derivative of vitamin A, that modulates cellular differentiation and proliferation.[1] Its therapeutic potential in various dermatological conditions is a subject of ongoing research.[2] As with other retinoids, the stability of this compound in solution is a critical factor for obtaining reliable and reproducible results in preclinical and clinical studies. Retinoids are notoriously unstable, being sensitive to light, oxygen, and temperature.[3][4] This document provides detailed application notes and protocols for handling and assessing the stability of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents. While specific stability data for this compound is limited, the following information is based on the well-documented behavior of the retinoid class of compounds.

Data Presentation: Stability of Related Retinoids in Various Solvents

| Solvent/Condition | Stability Concern | Mitigation Strategy | Reference |

| DMSO | Generally a good solvent for initial stock solutions. However, the final concentration in aqueous media (e.g., cell culture medium) should be low (typically ≤ 0.1%) to avoid cytotoxicity and precipitation.[5] Trace amounts of water in DMSO can potentially lead to hydrolysis of sensitive compounds. | Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Prepare fresh dilutions in aqueous media immediately before use. | |

| Ethanol | A common solvent for retinoids. However, degradation can still occur, especially when exposed to light. | Use absolute ethanol. Store solutions protected from light at low temperatures. | |

| Methanol | Used as a solvent and in mobile phases for HPLC analysis. Degradation of retinoids can occur, but can be minimized by the addition of antioxidants and storage at low temperatures. | Add antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). Store solutions at low temperatures (e.g., 4°C or -20°C). | |

| Aqueous Buffers / Cell Culture Media | Retinoids have low solubility and stability in aqueous solutions. Precipitation and rapid degradation are common. | Dilute a concentrated stock solution (in DMSO or ethanol) into the aqueous medium immediately before use. Avoid storing aqueous solutions. | |

| Light Exposure | Retinoids are highly susceptible to photodegradation, which can lead to isomerization and the formation of inactive byproducts. | Handle all solutions in a dark room or under amber light. Use amber-colored vials or wrap containers in aluminum foil. | |

| Temperature | Elevated temperatures accelerate the degradation of retinoids. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |

| Oxygen | Oxidation is a significant degradation pathway for retinoids. | Prepare solutions under an inert gas (e.g., nitrogen or argon). Use degassed solvents. Antioxidants can also mitigate oxidation. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber-colored microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Weighing: In a controlled environment with minimal light exposure, accurately weigh the desired amount of this compound powder using an analytical balance.

-

Dissolution: Transfer the weighed this compound to a sterile, amber-colored vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution, but prolonged heating should be avoided.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.

-